molecular formula C9H7BClNO2 B13364301 (8-Chloroquinolin-7-yl)boronic acid

(8-Chloroquinolin-7-yl)boronic acid

Cat. No.: B13364301
M. Wt: 207.42 g/mol
InChI Key: JVMXBGUWRODOIP-UHFFFAOYSA-N
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Description

(8-Chloroquinolin-7-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 8th position and a boronic acid group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloroquinolin-7-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(8-Chloroquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(8-Chloroquinolin-7-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Chloroquinolin-7-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s function, leading to therapeutic effects. The compound’s boronic acid group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Chloroquinolin-7-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8th position and the boronic acid group at the 7th position allows for unique reactivity and interaction with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H7BClNO2

Molecular Weight

207.42 g/mol

IUPAC Name

(8-chloroquinolin-7-yl)boronic acid

InChI

InChI=1S/C9H7BClNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H

InChI Key

JVMXBGUWRODOIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=CC=N2)C=C1)Cl)(O)O

Origin of Product

United States

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